8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-
CAS No.:
Cat. No.: VC16943589
Molecular Formula: C11H9BrO2
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrO2 |
|---|---|
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 5-bromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one |
| Standard InChI | InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2 |
| Standard InChI Key | WBYZCPYZHMZPHD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C3CCOC3=CC(=C21)Br |
Introduction
Structural Characteristics and Nomenclature
IUPAC Name and Molecular Architecture
The systematic IUPAC name, 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-, reflects its bicyclic framework comprising a fused indene and furan system. The numbering scheme places the bromine substituent at position 5, while the tetrahydro designation indicates partial saturation of the six-membered ring . The molecular structure is illustrated below:
Structural Formula:
Comparative Analysis with Related Derivatives
This compound belongs to a broader class of indeno-furan derivatives, including 4,5-dibromo and non-halogenated analogs. For instance, 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (CAS 196597-77-0) shares the same core structure but features bromine atoms at positions 4 and 5, resulting in a higher molecular weight of 331.988 g/mol . Such structural variations influence reactivity and physicochemical behavior, making brominated derivatives valuable for selective functionalization .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 5-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one typically begins with halogenation of the parent indeno-furan system. A key precursor, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (CAS 196597-78-1), is synthesized via dehalogenation of 4,5-dibromo derivatives under reductive conditions . For the target compound, selective mono-bromination at position 5 is achieved using brominating agents like bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids.
Example Reaction Pathway:
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Precursor Preparation:
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Bromination:
Optimization and Yield
Reaction conditions, such as temperature (typically 0–25°C) and solvent polarity, are critical for minimizing di-bromination byproducts. Yields range from 60–75%, with purification via column chromatography or recrystallization .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 224–226°C, indicative of moderate thermal stability . Its boiling point is extrapolated to 448.6±45.0°C at 760 mmHg, though experimental data for the mono-bromo derivative remains limited .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 253.09 g/mol | |
| Density | 2.0±0.1 g/cm³ | |
| Melting Point | 224–226°C | |
| Boiling Point (Predicted) | 448.6±45.0°C | |
| Flash Point | 225.1±28.7°C |
Solubility and Partitioning
The compound is sparingly soluble in polar solvents like chloroform and ethyl acetate but insoluble in water . Its LogP value of 3.74 suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| MolCore | ≥98% | 50 mg | $120 |
| MolCore | ≥98% | 250 mg | $215 |
| MolCore | ≥98% | 500 mg | $280 |
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